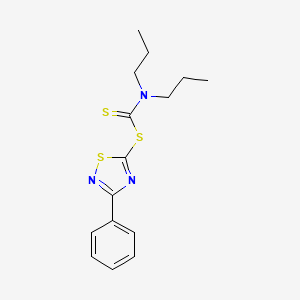
3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate typically involves the reaction of phenylthiosemicarbazide with appropriate reagents under controlled conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize thiadiazole derivatives, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce thiadiazole derivatives to their corresponding amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce alkyl, acyl, or other functional groups onto the thiadiazole ring, leading to a wide range of derivatives with diverse properties .
Scientific Research Applications
3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate involves its interaction with specific molecular targets and pathways. In medicinal applications, thiadiazole derivatives can inhibit enzymes or receptors involved in disease progression. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
1,3,4-Thiadiazole: A basic thiadiazole structure with various substitutions, known for its broad spectrum of biological activities.
5-Phenyl-1,3,4-thiadiazole-2-thiol: A thiadiazole derivative with a thiol group, exhibiting potent antimicrobial and antioxidant properties.
2-Amino-1,3,4-thiadiazole: A thiadiazole derivative with an amino group, used in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
62652-48-6 |
|---|---|
Molecular Formula |
C15H19N3S3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(3-phenyl-1,2,4-thiadiazol-5-yl) N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C15H19N3S3/c1-3-10-18(11-4-2)15(19)20-14-16-13(17-21-14)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
IXTGVIDJQFOSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)SC1=NC(=NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


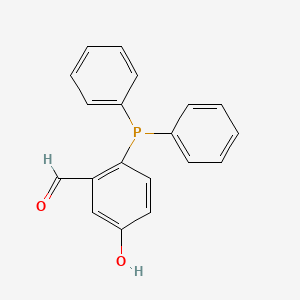
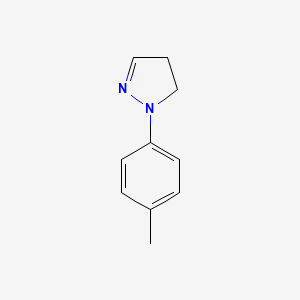
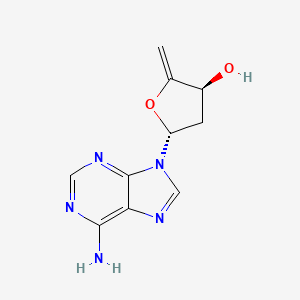

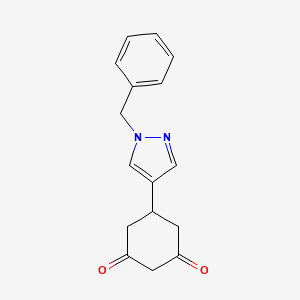
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
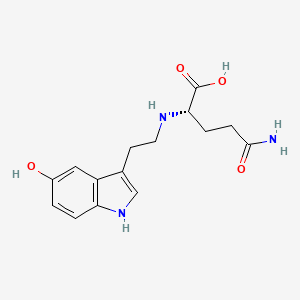
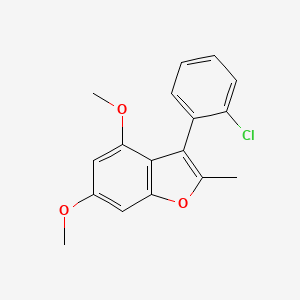

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
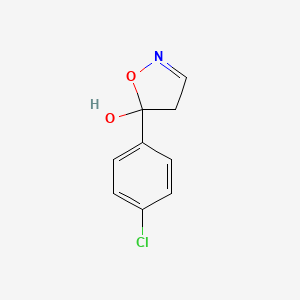
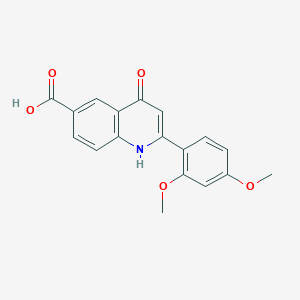
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
